Erythromycinlactobionate(200MG)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Streptomyces erythraeus. It is commonly used in the treatment of various bacterial infections, particularly those caused by gram-positive bacteria. Erythromycin lactobionate is often administered intravenously, especially in cases where oral administration is not feasible .

准备方法

Synthetic Routes and Reaction Conditions

Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The process involves the following steps:

Preparation of Lactobionic Acid Solution: Sodium lactobionate is exchanged and separated through a cation-exchange resin column to prepare a lactobionic acid solution.

Preparation of Erythromycin Suspension: Erythromycin is mixed with water for injection to obtain an erythromycin suspension.

Salification Reaction: The lactobionic acid solution is added dropwise to the erythromycin suspension to perform the salification reaction.

Industrial Production Methods

In industrial settings, erythromycin lactobionate is prepared as a sterile, lyophilized powder. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container to produce a stable product suitable for intravenous administration .

化学反应分析

Types of Reactions

Erythromycin lactobionate undergoes various chemical reactions, including:

Oxidation: Erythromycin can be oxidized to form inactive metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions include various erythromycin derivatives, which may have different pharmacological properties .

科学研究应用

Clinical Applications

-

Infectious Diseases :

- Upper and Lower Respiratory Tract Infections : Effective against infections caused by Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae when used with sulfonamides .

- Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and Streptococcus pyogenes .

- Legionnaires' Disease : Erythromycin lactobionate has shown efficacy against Legionella pneumophila, although resistance can develop during treatment .

- Gastrointestinal Motility Disorders :

- Cardiac Applications :

Case Study 1: Gastric Emptying Post-Surgery

A randomized controlled trial (Erythro-Emerge) evaluated the effect of erythromycin lactobionate on gastric emptying in 132 patients undergoing emergency surgery. Results showed that intravenous administration of 3 mg/kg erythromycin before tracheal intubation led to a clearer stomach compared to placebo, indicating improved gastric motility .

Case Study 2: Cardiac Toxicity

A review highlighted cardiac toxicity associated with intravenous erythromycin lactobionate, particularly in female patients. The study documented cases of life-threatening arrhythmias linked to the drug, emphasizing the need for gender-specific considerations in dosing and monitoring during treatment .

Case Study 3: Delayed Gastric Emptying After Surgery

In another study involving patients post-pancreaticoduodenectomy, high doses of erythromycin were shown to significantly reduce delayed gastric emptying rates. Patients receiving erythromycin had shorter durations of nasogastric tube drainage and resumed oral feeding earlier than those receiving standard care .

Data Table: Summary of Clinical Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Infectious Diseases | Respiratory infections, skin infections | Effective against various susceptible strains |

| Gastrointestinal Motility | Delayed gastric emptying | Significantly improves gastric motility |

| Cardiac Effects | QT interval prolongation | Higher risk in females; careful monitoring needed |

作用机制

Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .

相似化合物的比较

Erythromycin lactobionate belongs to the macrolide group of antibiotics, which includes other compounds such as:

- Azithromycin

- Clarithromycin

- Spiramycin

Uniqueness

Erythromycin lactobionate is unique due to its high solubility and stability when prepared as a lyophilized powder for intravenous administration. It also has a broad spectrum of activity against various gram-positive and some gram-negative bacteria .

Similar Compounds

- Azithromycin : Known for its extended half-life and better tissue penetration.

- Clarithromycin : Has a similar spectrum of activity but is more stable in acidic environments.

- Spiramycin : Used primarily for its activity against Toxoplasma gondii .

属性

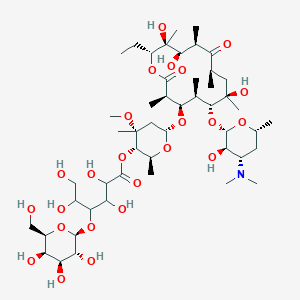

IUPAC Name |

[(2S,3S,4R,6R)-6-[[(3R,4R,5R,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] 2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO24/c1-14-29-49(10,65)40(61)22(4)31(54)20(2)16-47(8,64)41(74-45-32(55)26(50(11)12)15-21(3)67-45)23(5)38(24(6)43(62)70-29)71-30-17-48(9,66-13)42(25(7)68-30)73-44(63)36(59)35(58)39(27(53)18-51)72-46-37(60)34(57)33(56)28(19-52)69-46/h20-30,32-42,45-46,51-53,55-61,64-65H,14-19H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27?,28-,29-,30+,32-,33+,34+,35?,36?,37-,38-,39?,40-,41-,42+,45+,46+,47-,48-,49-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWKWHZAPGESFN-VMIFCBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。